N-(4-FLUOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Overview
Description
N-(4-FLUOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholine ring, and a sulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves a multi-step process:
Formation of the Fluorophenyl Intermediate:
Morpholine Ring Formation: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable sulfonyl chloride.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the morpholine sulfonyl derivative under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the morpholine ring and sulfonylbenzamide moiety contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
- N-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- N-(4-BROMOPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Comparison:
- Uniqueness: The presence of the fluorine atom in N-(4-FLUOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE imparts unique electronic properties, enhancing its reactivity and binding interactions compared to its chloro and bromo analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJZPNSHQNXWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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